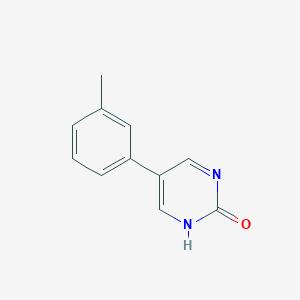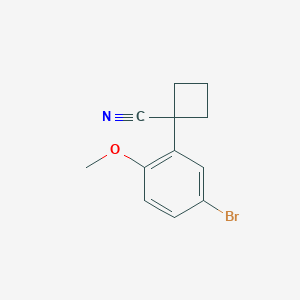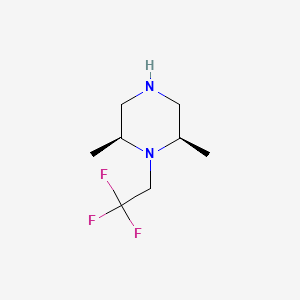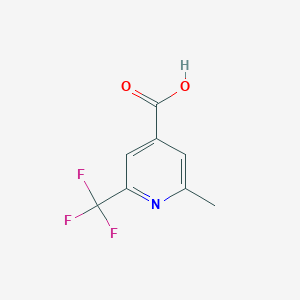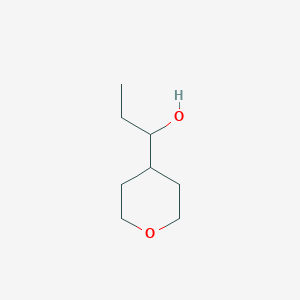
1-(4-Tetrahydropyranyl)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Tetrahydropyranyl)-1-propanol is an organic compound that features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. This compound is notable for its utility in organic synthesis, particularly as a protecting group for alcohols. The tetrahydropyranyl group can be introduced to alcohols to form tetrahydropyranyl ethers, which are stable under a variety of reaction conditions and can be removed when necessary.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Tetrahydropyranyl)-1-propanol can be synthesized through the reaction of 3,4-dihydropyran with propanol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction typically occurs in a solvent like dichloromethane at ambient temperature. The tetrahydropyranyl group is introduced to the alcohol, forming a stable tetrahydropyranyl ether .
Industrial Production Methods: Industrial production of tetrahydropyranyl derivatives often involves the hydrogenation of dihydropyran using catalysts like Raney nickel. This method is efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Tetrahydropyranyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO2) is commonly used for the oxidation of tetrahydropyranyl ethers.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the compound.
Substitution: Acid-catalyzed hydrolysis using p-toluenesulfonic acid can remove the tetrahydropyranyl group, regenerating the parent alcohol.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Parent alcohols and 5-hydroxypentanal.
Scientific Research Applications
1-(4-Tetrahydropyranyl)-1-propanol has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: Utilized in the synthesis of biologically active molecules, including natural products and pharmaceuticals.
Medicine: Employed in the development of drug candidates and intermediates.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Tetrahydropyranyl)-1-propanol primarily involves the formation and cleavage of the tetrahydropyranyl ether. The tetrahydropyranyl group protects the alcohol by forming a stable ether linkage, which can be cleaved under acidic conditions to regenerate the parent alcohol. This protection-deprotection strategy is crucial in multi-step organic syntheses .
Comparison with Similar Compounds
Tetrahydrofuran (THF): Another cyclic ether with a five-membered ring containing four carbon atoms and one oxygen atom.
Dihydropyran (DHP): A six-membered ring with one oxygen atom and two double bonds, which can be hydrogenated to form tetrahydropyran.
Tetrahydropyranyl ethers: A class of compounds where the tetrahydropyranyl group is used to protect alcohols.
Uniqueness: 1-(4-Tetrahydropyranyl)-1-propanol is unique due to its stability under a variety of reaction conditions and its ability to be selectively removed. This makes it an invaluable tool in organic synthesis, particularly in the protection of alcohols during complex multi-step reactions .
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-(oxan-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-2-8(9)7-3-5-10-6-4-7/h7-9H,2-6H2,1H3 |
InChI Key |
KPMKTLCQYQCTPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCOCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


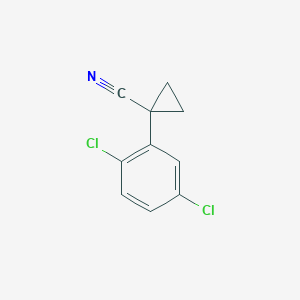
![3-[2-(cyclohexylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B11722483.png)
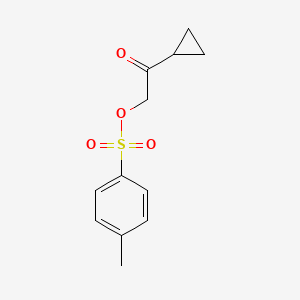
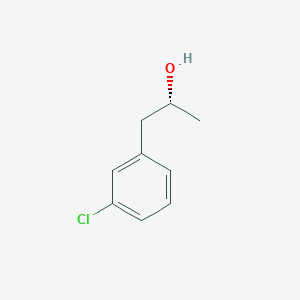
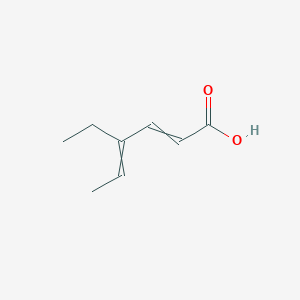
![4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol sulfate](/img/structure/B11722524.png)
![[(3aR,5R,6R,6aS)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B11722527.png)
